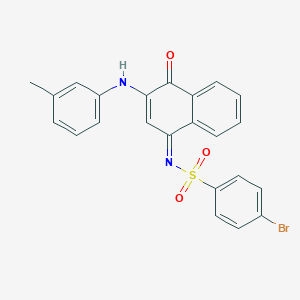
4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has shown potential in scientific research applications.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide involves the binding of the compound to zinc ions. This binding results in a change in the fluorescence properties of the compound, allowing for the detection of zinc ions in biological systems. The compound also inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have been studied in vitro. The compound has been shown to effectively inhibit the activity of carbonic anhydrase, with an IC50 value of 0.23 μM. The compound has also been shown to be a selective fluorescent probe for zinc ions, with a detection limit of 0.1 μM.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its ability to selectively detect zinc ions in biological systems. This can be useful in studying the role of zinc in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in vivo.
Future Directions
There are several future directions for the study of 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide. One area of research could focus on the development of more selective fluorescent probes for zinc ions. Another area of research could investigate the potential use of this compound in the treatment of diseases that involve zinc dysregulation, such as Alzheimer's disease. Additionally, further studies could be conducted to investigate the potential toxicity of this compound and its effects on biological systems.
Synthesis Methods
The synthesis of 4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide involves the reaction of 4-bromo-1-naphthaldehyde with 4-amino-N-(3-tolyl)benzenesulfonamide in the presence of acetic acid. The resulting product is a yellow solid with a melting point of 250-252°C.
Scientific Research Applications
4-bromo-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems. It has also been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of acid-base balance in the body.
properties
Molecular Formula |
C23H17BrN2O3S |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
(NZ)-4-bromo-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C23H17BrN2O3S/c1-15-5-4-6-17(13-15)25-22-14-21(19-7-2-3-8-20(19)23(22)27)26-30(28,29)18-11-9-16(24)10-12-18/h2-14,25H,1H3/b26-21- |
InChI Key |
RWIIYDYETHPRRY-QLYXXIJNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)Br)/C4=CC=CC=C4C2=O |
SMILES |
CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 5-{acetyl[(4-methoxyphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281418.png)
![Ethyl 5-{benzoyl[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281419.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-4-methoxybenzenesulfonamide](/img/structure/B281424.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide](/img/structure/B281425.png)
![Isopropyl 5-{[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281426.png)
![2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281429.png)
![Ethyl 5-{butyryl[(2,4,5-trimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281431.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![4-fluoro-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281444.png)

![Ethyl 5-{[(4-fluorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281448.png)
![Ethyl 5-{acetyl[(4-fluorophenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B281449.png)

![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)